molecular formula C10H14 B13836835 1,3-Diethylbenzene-d14

1,3-Diethylbenzene-d14

Cat. No.: B13836835
M. Wt: 148.30 g/mol
InChI Key: AFZZYIJIWUTJFO-NFUPRKAOSA-N
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Description

1,3-Diethylbenzene-d14 is a deuterated form of 1,3-diethylbenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. Its molecular formula is C10H14, and it has a molecular weight of 134.22 g/mol .

Preparation Methods

1,3-Diethylbenzene-d14 can be synthesized through several methods. One common approach involves the deuteration of 1,3-diethylbenzene using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to achieve complete deuteration. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1,3-Diethylbenzene-d14 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diethylbenzoic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to its corresponding diethylcyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Scientific Research Applications

1,3-Diethylbenzene-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the analysis of environmental samples to detect and quantify pollutants.

Mechanism of Action

The mechanism of action of 1,3-diethylbenzene-d14 primarily involves its role as a tracer in analytical applications. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated form, allowing for precise detection and quantification using mass spectrometry. This makes it an invaluable tool in various fields of research .

Comparison with Similar Compounds

1,3-Diethylbenzene-d14 can be compared with other similar compounds such as:

    1,2-Diethylbenzene: Another isomer with ethyl groups at the 1 and 2 positions.

    1,4-Diethylbenzene: An isomer with ethyl groups at the 1 and 4 positions.

    Divinylbenzene: A compound with vinyl groups instead of ethyl groups.

    1,3,5-Triethylbenzene: A compound with three ethyl groups on the benzene ring.

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications compared to its non-deuterated counterparts .

Properties

Molecular Formula

C10H14

Molecular Weight

148.30 g/mol

IUPAC Name

1,2,3,5-tetradeuterio-4,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene

InChI

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D

InChI Key

AFZZYIJIWUTJFO-NFUPRKAOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CCC1=CC(=CC=C1)CC

Origin of Product

United States

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